Lipophilicity Advantage: XLogP3-AA Comparison with Des-Methyl Analog
The target compound exhibits a computed XLogP3-AA of 4.1, compared to 3.7 for the des-methyl analog ethyl 5-benzamido-3-methylthiophene-2-carboxylate (CAS 41940-44-7), representing a +0.4 log unit increase in lipophilicity attributable to the 3-methyl substituent on the benzamido ring [1][2]. This difference places the target compound in a distinct region of lipophilicity space that may confer enhanced passive membrane permeability and altered tissue distribution.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.1 |
| Comparator Or Baseline | Ethyl 5-benzamido-3-methylthiophene-2-carboxylate (CAS 41940-44-7): XLogP3-AA = 3.7 |
| Quantified Difference | Δ = +0.4 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07 for target; 2025.09.15 for comparator). |
Why This Matters
A ΔXLogP of 0.4 can significantly affect membrane permeability and metabolic stability, making the target compound more suitable for cellular assays where higher lipophilicity is required.
- [1] PubChem Compound Summary for CID 2122208, Ethyl 3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 2078477, Ethyl 5-benzamido-3-methylthiophene-2-carboxylate. National Center for Biotechnology Information (2025). View Source
